5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.98 | d (J = 4.8 Hz) | 1H | H-2 (quinoline) |
| 8.50 | d (J = 8.4 Hz) | 1H | H-4 (quinoline) |
| 7.75 | dd (J = 8.4, 1.6 Hz) | 1H | H-6 (quinoline) |
| 7.64 | d (J = 1.6 Hz) | 1H | H-7 (quinoline) |
| 4.20 | m | 1H | OCH₂ (piperidine) |
| 3.10–2.80 | m | 4H | NCH₂ (piperidine) |
| 1.90–1.50 | m | 6H | CH₂ (piperidine) |
¹³C NMR (100 MHz, DMSO-d₆) :
- Quinoline carbons : 152.9 (C-8), 148.8 (C-5), 139.0 (C-4a), 132.4 (C-8a), 127.5–111.5 (aromatic carbons).
- Piperidine carbons : 65.8 (OCH₂), 54.3 (NCH₂), 25.1–22.3 (CH₂).
The deshielding of H-2 and H-4 arises from electron withdrawal by the chlorine atom.
Mass Spectrometry Fragmentation Patterns
High-Resolution ESI-MS (m/z) :
- [M+H]⁺ : 299.08 (calc. 299.08)
- Major fragments:
- m/z 263.02 ([M+H–HCl]⁺)
- m/z 227.95 ([M+H–C₅H₁₀N]⁺)
- m/z 178.98 (quinoline-Cl⁺)
Fragmentation occurs preferentially at the ether linkage and quinoline ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
IR (KBr, cm⁻¹) :
- 3050 (aromatic C–H stretch)
- 1580–1450 (C=C/C=N quinoline ring)
- 1240 (C–O–C ether)
- 750 (C–Cl stretch).
UV-Vis (MeOH, λₘₐₓ) :
The bathochromic shift compared to 8-hydroxyquinoline derivatives (λₘₐₓ ≈ 250 nm) reflects conjugation with the piperidinyl ether.
Properties
IUPAC Name |
5-chloro-8-piperidin-3-yloxyquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-5-6-13(14-11(12)4-2-8-17-14)18-10-3-1-7-16-9-10;/h2,4-6,8,10,16H,1,3,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKOBXWNDHCCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Raw Materials:
- 4-Chloro-2-aminophenol
- 4-Chloro-2-nitrophenol
- Glycerol
- Concentrated sulfuric acid
- Boric acid (as a moderator)
- Water-insoluble organic solvent (boiling point >120°C)
Process Overview:
- Reaction mixture preparation: Raw materials are combined in a reactor with water as solvent, with boric acid and an organic solvent added to facilitate control over the reaction.
- Reaction conditions: Sulfuric acid is added dropwise at 110–140°C, with the molar ratio of boric acid to 4-chloro-2-aminophenol maintained at 0.3–0.4:1.
- Cyclization and distillation: The mixture is heated to 150°C, maintaining temperature until the reaction completes, with water and organic solvent distilled out to isolate the crude product.
- Purification: The crude product undergoes dissolution in hydrochloric acid, decolorization with activated carbon, and precipitation using water-soluble chloride salts such as sodium chloride, with the molar ratio of salt to 4-chloro-2-aminophenol being approximately 2:1.
Data Table 1: Key Reaction Parameters for Synthesis of 5-Chloro-8-Hydroxyquinoline
| Parameter | Range / Value | Notes |
|---|---|---|
| Raw materials | 4-Chloro-2-aminophenol, 4-Chloro-2-nitrophenol, Glycerol | Molar ratios: 2:1 (aminophenol:nitrophenol), 1:1.8–1.9 (aminophenol:glycerol) |
| Sulfuric acid addition | 110–140°C | Dropwise addition |
| Boric acid molar ratio | 0.3–0.4:1 | Moderator effect |
| Organic solvent | Not miscible with water, BP >120°C | Stabilizes reaction and reduces tar |
Formation of 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (Intermediate)
This step involves functionalization of the quinoline core via O-propargylation, followed by click chemistry (CuAAC) to attach the triazole moiety, culminating in the target compound.
Key Steps:
- O-Propargylation: Quinoline derivative reacts with propargyl bromide in the presence of potassium carbonate and potassium iodide, under controlled temperature (0°C to room temperature).
- Click chemistry: The alkyne intermediate reacts with an azide (derived from chlorobenzyl derivatives) via copper-catalyzed azide-alkyne cycloaddition to form the final ether-linked compound with high purity and yield (~86%).
Data Table 2: Key Conditions for Click Chemistry Synthesis
| Parameter | Value | Notes |
|---|---|---|
| Solvent | Acetone | Used for both alkyne and azide reactions |
| Catalyst | Copper sulfate / Fokin protocol | Facilitates click reaction |
| Reaction temperature | Room temperature | For azide-alkyne cycloaddition |
| Yield | ~86% | High efficiency |
Purification and Final Product Isolation
The final compound, 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline , is purified through standard chromatographic or crystallization techniques, often involving recrystallization from suitable solvents.
Alternative Industrial-Scale Methods
Patents suggest that large-scale production involves:
- Using hydrochloric acid for hydrolysis and salt formation.
- Employing neutralization and filtration steps to isolate high-purity products.
- Optimizing reaction times and temperatures to maximize yield and minimize waste.
Data Table 3: Industrial Process Highlights
Summary of Research Findings
- The addition of boric acid and water-immiscible organic solvents significantly improves process safety, reduces tar formation, and enhances yield.
- The multi-step synthesis integrates classical cyclization with modern click chemistry for functionalization.
- Industrial methods leverage salt formation, neutralization, and filtration to produce high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The introduction of chlorine at the quinoline’s 5-position significantly impacts acidity and electronic properties. Comparisons with related compounds include:
The chloro-substituent enhances electrophilicity, facilitating reactions such as copolymerization (e.g., with acrylamide) .
Amine Ring Size and Functional Group Variations
The nature of the amine moiety profoundly affects biological activity and physicochemical properties:
Key Observations :
- Piperidine vs.
- Ether vs. Ketone: Ether linkages (as in the target compound) exhibit slower hydrolysis compared to esters, enabling sustained release of bioactive quinoline derivatives in copolymers .
Key Findings :
- The target compound’ copolymers (e.g., acrylamide copolymers) demonstrate moderate activity against Gram-positive bacteria, with hydrolysis releasing 5-chloro-8-hydroxyquinoline, a more potent antimicrobial agent .
- Piperidinyl ether derivatives show superior activity to plant-derived terpenes (e.g., linalool in C. pullei) but require higher concentrations than pure 5-chloro-8-hydroxyquinoline .
Biological Activity
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure:
- IUPAC Name: 5-chloro-8-piperidin-3-yloxyquinoline; hydrochloride
- Molecular Formula: C14H15ClN2O·HCl
- CAS Number: 1219979-64-2
The compound is synthesized through the reaction of 5-chloro-8-quinolinol with 3-piperidinol, typically involving a base and solvent followed by hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects such as enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. The chlorine substitution at the C8 position is known to enhance the antimicrobial potency against various bacteria by targeting DNA gyrase and topoisomerase IV .
Anticancer Potential
Several studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human tumor cell lines such as HeLa and HCT116. Its mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .
Neuroprotective Effects
The incorporation of piperidine moieties has been linked to enhanced neuroprotective effects. Compounds similar to this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .
Research Findings and Case Studies
Q & A
Q. What are the established synthetic protocols for 5-chloro-8-quinolinyl 3-piperidinyl ether hydrochloride, and what purification challenges are commonly encountered?
Answer: The compound can be synthesized via nucleophilic substitution between 5-chloromethyl-8-hydroxyquinoline hydrochloride and 3-piperidinol under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base like K₂CO₃ to deprotonate the hydroxyl group . Purification challenges arise from by-products formed due to residual water in alcohols or glycols, leading to hydrolysis of the chloromethyl intermediate. Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization (ethanol/water) are recommended for isolation . Purity verification requires GC-MS (for volatile impurities) and UV-Vis spectroscopy (to confirm quinoline absorbance at ~315 nm) .
Q. How is the purity of this compound validated in academic settings?
Answer: High-purity validation employs a combination of:
- Gas chromatography (GC) : Detects low-molecular-weight impurities (e.g., residual solvents or unreacted piperidine derivatives) .
- Infrared (IR) spectroscopy : Confirms the presence of ether (C-O-C stretch at ~1100 cm⁻¹) and quinolyl chloride (C-Cl stretch at ~750 cm⁻¹) .
- UV spectroscopy : Monitors the quinoline backbone (λmax ~315 nm) to ensure no degradation during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during etherification of 5-chloromethyl-8-hydroxyquinoline with 3-piperidinol?
Answer: Key strategies include:
- Anhydrous conditions : Use molecular sieves or dry solvents to prevent hydrolysis of the chloromethyl group to hydroxymethyl derivatives .
- Catalytic acid : Addition of Bronsted acids (e.g., AcOH) or Lewis acids (e.g., EtAlCl₂) accelerates nucleophilic substitution by stabilizing transition states, particularly for sterically hindered piperidinyl groups .
- Temperature control : Reflux at 60–80°C balances reaction rate and side-product formation. Higher temperatures (>100°C) promote decomposition of the quinoline core .
Q. What analytical contradictions may arise when characterizing this compound, and how are they resolved?
Answer:
- Discrepancies in melting points : Variations in reported mp (e.g., 215–216°C vs. 282°C for related derivatives) may stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and X-ray crystallography can clarify structural consistency .
- Mass spectrometry anomalies : Fragmentation patterns in ESI-MS may show unexpected peaks due to in-source decay of the labile ether bond. High-resolution MS (HRMS) or tandem MS/MS is required for definitive molecular ion identification .
Q. How do substituents at the quinoline C-5 and piperidine C-3 positions influence reactivity in cycloaddition or cross-coupling reactions?
Answer:
- C-5 Chlorine : Enhances electrophilicity of the quinoline ring, facilitating [5+2] cycloadditions with η³-piperidinyl complexes. Steric effects at C-5 may hinder coordination with transition metals (e.g., Mo) .
- Piperidine C-3 : The ether linkage’s flexibility allows conformational tuning for stereoselective reactions. Bulky substituents here reduce yields in heterocycle-forming reactions (e.g., bridged products drop from 85% to <50% with tert-butyl groups) .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C for hydrochloride salts). For solution-phase studies, reflux in DMSO-d₆ followed by ¹H NMR tracks structural integrity .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for biological targets?
Answer:
- Ether linkage modification : Replace piperidinyl with morpholinyl or pyrrolidinyl groups to assess steric/electronic effects on receptor binding .
- Quinoline substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at C-7) to enhance π-π stacking in enzyme active sites. Compare activity against unmodified analogs .
Q. What role does the hydrochloride counterion play in crystallization and solubility?
Answer: The HCl salt improves crystallinity by forming hydrogen bonds with the piperidine nitrogen, as shown in single-crystal XRD studies of analogous compounds . Solubility in polar solvents (e.g., water: ~2 mg/mL at 25°C) is critical for in vitro assays. For low solubility, ion-pairing agents (e.g., sodium lauryl sulfate) or co-solvents (DMSO:water 1:1) are recommended .
Data Contradiction & Mechanistic Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in [5+2] cycloadditions?
Answer: Discrepancies arise from:
- Catalyst choice : Mo-based catalysts require Bronsted/Lewis acid co-catalysts (e.g., AcOH + EtAlCl₂) for certain R groups, while Ru systems do not .
- Substituent effects : Electron-deficient quinolines (e.g., 5-Cl) show higher reactivity, but steric hindrance from C-8 ethers reduces yields. Mechanistic studies using DFT calculations or kinetic isotope effects (KIE) can resolve these pathways .
Q. What experimental evidence supports the proposed mechanism for ether bond cleavage under acidic conditions?
Answer:
- Kinetic studies : Pseudo-first-order rate constants (kobs) increase linearly with [H⁺], confirming acid-catalyzed hydrolysis .
- Isotope labeling : ¹⁸O tracing in H₂¹⁸O shows incorporation into the cleaved piperidinyl group, indicating nucleophilic attack at the ether oxygen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
